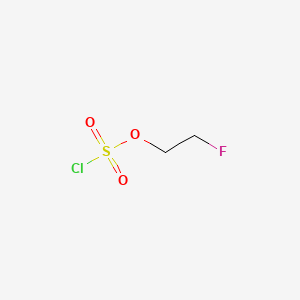

Chlorosulfuric acid, (2-fluoroethyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chlorosulfonyloxy-2-fluoroethane is a chemical compound with the molecular formula C2H4ClFO3S. It is known for its unique chemical properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a chlorosulfonyloxy group and a fluorine atom attached to an ethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorosulfonyloxy-2-fluoroethane can be synthesized through the reaction of 2-fluoroethanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows: [ \text{2-Fluoroethanol} + \text{Chlorosulfonic Acid} \rightarrow \text{1-Chlorosulfonyloxy-2-fluoroethane} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the production of 1-chlorosulfonyloxy-2-fluoroethane involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures. The reaction is monitored to ensure optimal yield and purity. Post-reaction, the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Chlorosulfonyloxy-2-fluoroethane undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyloxy group can be substituted by nucleophiles such as amines or alcohols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-fluoroethanol and chlorosulfonic acid.

Reduction: The compound can be reduced to form simpler derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: Acid or base catalysts to facilitate substitution or hydrolysis reactions.

Solvents: Organic solvents such as dichloromethane or acetonitrile.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 2-fluoroethylamine or 2-fluoroethyl alcohol derivatives can be formed.

Hydrolysis Products: 2-Fluoroethanol and chlorosulfonic acid.

Scientific Research Applications

Synthesis of Fluorinated Compounds

One of the primary applications of chlorosulfuric acid, (2-fluoroethyl) ester is in the synthesis of fluorinated organic compounds. The presence of fluorine enhances the biological activity and stability of these compounds, making them valuable in medicinal chemistry.

Case Study: Synthesis of Fluorinated Triazoles

Recent research has demonstrated the utility of chlorosulfuric acid derivatives in synthesizing polyfluoroaryl-substituted 1,2,3-triazoles. These compounds exhibit significant pharmacological properties due to their enhanced membrane permeability and metabolic stability. The synthesis involves the reaction of azides with fluorinated intermediates derived from chlorosulfuric acid, showcasing its role as a key reagent in producing biologically active molecules .

| Compound | Synthesis Method | Yield (%) | Application |

|---|---|---|---|

| 1,2,3-Triazole | Reaction with azide | 28% | Medicinal chemistry |

| Polyfluoroaryl triazole | Fluorinated intermediate | Varies | Antiviral agents |

Pharmaceutical Applications

This compound serves as an important intermediate in the pharmaceutical industry. Its ability to introduce fluorine into drug candidates significantly impacts their pharmacokinetic properties.

Case Study: Development of Antiviral Agents

In a study focused on antiviral drug development, chlorosulfuric acid derivatives were utilized to synthesize novel antiviral agents. The incorporation of fluorine was found to enhance binding affinity and selectivity towards viral targets . This demonstrates the compound's relevance in developing therapeutics for viral infections.

Agrochemical Applications

The compound also finds applications in the agrochemical sector, particularly in synthesizing pesticides and herbicides. The introduction of fluorine can improve the efficacy and selectivity of these agrochemicals.

Case Study: Pesticide Development

Research indicates that chlorosulfuric acid derivatives can be used to create new classes of pesticides with improved activity against resistant pest strains. The fluorinated compounds exhibited higher toxicity levels against target organisms while minimizing environmental impact due to their selective action .

Material Science Applications

This compound is employed in material science for producing advanced materials such as ion exchange resins and surfactants.

Case Study: Production of Surfactants

The compound acts as a sulfonating agent in synthesizing surfactants used in detergents and personal care products. Its ability to modify surface properties makes it essential for creating effective cleaning agents .

Mechanism of Action

The mechanism of action of 1-chlorosulfonyloxy-2-fluoroethane involves its reactivity with nucleophiles. The chlorosulfonyloxy group is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical syntheses and modifications.

Comparison with Similar Compounds

Chlorosulfonic Acid: Shares the chlorosulfonyloxy group but lacks the fluorine atom.

2-Fluoroethanol: Contains the fluorine atom but lacks the chlorosulfonyloxy group.

Sulfonyl Chlorides: Compounds with similar reactivity due to the presence of the sulfonyl chloride group.

Uniqueness: 1-Chlorosulfonyloxy-2-fluoroethane is unique due to the combination of the chlorosulfonyloxy group and the fluorine atom, which imparts distinct reactivity and properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of 1-chlorosulfonyloxy-2-fluoroethane, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Chlorosulfuric acid, (2-fluoroethyl) ester (CAS 371-94-8) is an organosulfur compound characterized by a chlorosulfonyl functional group attached to a 2-fluoroethyl moiety. This unique structure imparts distinctive chemical properties and potential biological activities, making it a subject of interest in various fields including medicinal chemistry and materials science. This article provides an overview of its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : C2H4ClFO3S

- Density : Approximately 1.497 g/cm³ at 20 °C

- Boiling Point : 79-80 °C at 18 Torr

This compound is known to engage in nucleophilic substitution reactions, where the chlorosulfonyl group can be replaced by various nucleophiles, leading to the formation of different sulfonate esters. Its reactivity is influenced by the presence of the fluorine atom, which can enhance electrophilicity and alter biological interactions.

Biological Activity

The biological activity of this compound is not extensively documented in the literature; however, its structural similarities to other organosulfur compounds suggest potential therapeutic applications. Below are some key areas where its biological activity has been explored:

1. Anticancer Potential

Research indicates that organosulfur compounds can exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth. For example, compounds with sulfonate functionalities have shown promise in targeting cancer cells by disrupting cellular processes.

2. Antimicrobial Activity

Chlorosulfuric acid derivatives have been studied for their antimicrobial properties. The presence of the sulfonyl group may contribute to the inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Synthesis

This compound can be synthesized through chlorosulfonation processes involving 2-fluoroethanol and chlorosulfonic acid. The reaction can be optimized by controlling parameters such as temperature and solvent choice to maximize yield and purity.

Case Studies

Several studies have investigated the biological effects of chlorosulfuric acid derivatives:

- Study on Antimicrobial Properties : A study demonstrated that chlorosulfuric acid derivatives exhibited significant inhibition against various bacterial strains, suggesting potential use as antimicrobial agents.

- Cancer Cell Line Testing : In vitro studies on cancer cell lines indicated that certain derivatives could induce apoptosis more effectively than conventional chemotherapeutics, highlighting their potential as novel anticancer agents.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Chlorosulfuric Acid | ClHO3S | Strongly acidic; used in sulfonation reactions |

| Fluorosulfuric Acid | FSO3H | Extremely strong acid; used as a fluorinating agent |

| Methyl Fluorosulfonate | C2H3ClFOS | Contains methyl instead of ethyl; used in synthesis |

| Trifluoromethylsulfonic Acid | CF3SO3H | Known for high acidity; more stable than others |

This compound is unique due to its specific combination of fluorine substitution and sulfonate functionality, which may impart distinct reactivity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing chlorosulfuric acid (2-fluoroethyl) ester?

Synthesis typically involves reacting 2-fluoroethanol with chlorosulfonic acid under controlled conditions. Key parameters include:

- Temperature : Maintain between 0–5°C to minimize side reactions (e.g., hydrolysis or decomposition) .

- Molar Ratios : A 1:1 molar ratio of 2-fluoroethanol to chlorosulfonic acid is critical; excess chlorosulfonic acid improves yield but risks byproduct formation .

- Solvent Choice : Anhydrous dichloromethane or ether is preferred to avoid hydrolysis.

- Reaction Time : 2–4 hours under vigorous stirring, followed by immediate purification via fractional distillation .

Q. How can the purity and structural integrity of chlorosulfuric acid (2-fluoroethyl) ester be validated?

- Chromatography : Use LC-MS/MS (liquid chromatography-tandem mass spectrometry) to detect trace impurities, leveraging methods optimized for sulfonated esters .

- Spectroscopy : Confirm the ester’s structure via 19F NMR (fluorine-19 nuclear magnetic resonance) and 1H NMR to identify characteristic peaks for the 2-fluoroethyl group .

- Recrystallization : Purify the product via repeated recrystallization from methanol or ethanol, as demonstrated in sulfonate ester syntheses (yield: 83% after two rounds) .

Q. What safety protocols are essential when handling chlorosulfuric acid esters?

- Ventilation : Use fume hoods to prevent inhalation of toxic gases (e.g., HCl, SOx) released during synthesis .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and lab coats are mandatory due to corrosive properties .

- Emergency Measures : Immediate rinsing with water for skin/eye contact and neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can competing side reactions during sulfonation with chlorosulfuric acid esters be mitigated?

- Equilibrium Control : Shift the sulfonation equilibrium by removing HCl (e.g., using a drying agent like P2O5) or adding pyrosulfuryl chloride (S2O5Cl2) to consume residual H2SO4 .

- Protecting Groups : Employ 2,2,2-trichloroethyl (TCE) esters as temporary sulfate protectors, which can be later removed via Zn dust reduction .

- Temperature Gradients : Gradual warming (5°C increments) post-reaction minimizes decomposition, as rapid heating can degrade the ester .

Q. What analytical challenges arise in quantifying degradation products of chlorosulfuric acid esters?

- Degradation Pathways : Hydrolysis produces 2-fluoroethyl sulfate and HCl, while thermal decomposition releases SO2 and HF .

- Detection Methods :

- Ion Chromatography : Quantify sulfate anions in aqueous hydrolysis products .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts like HF or SO2 .

- Data Discrepancies : Variability in reported surface tension reductions (e.g., 32.3–38.4 dyne/cm in surfactant studies) may stem from differences in ester purity or hydrolysis rates during testing .

Q. How do reaction time and temperature influence the ester’s stability in surfactant synthesis?

| Condition | Effect on Yield | Surface Tension Reduction (dyne/cm) | Reference |

|---|---|---|---|

| 3 hours, 25°C | 78% | 32.3 | |

| 4 hours, 30°C | 68% | 28.9 (with increased byproducts) | |

| Optimal stability is achieved at ≤25°C with shorter reaction times, balancing yield and surfactant efficacy . |

Q. What mechanistic insights explain the ester’s reactivity in SuFEx (Sulfur Fluoride Exchange) chemistry?

- Nucleophilic Attack : The electrophilic sulfur center in the ester reacts with silyl ethers, forming stable sulfate diesters. However, carboxylic acid moieties in substrates can inhibit reactivity .

- Catalyst Use : Tertiary amines (e.g., pyridine) enhance reaction rates by scavenging HCl, shifting the equilibrium toward product formation .

Q. Methodological Considerations

Q. How can computational modeling aid in predicting the ester’s reactivity?

- DFT (Density Functional Theory) : Model the S-Cl bond dissociation energy (weakest bond in chlorosulfates) to predict hydrolysis rates .

- Molecular Dynamics : Simulate interactions with solvents (e.g., dichloromethane) to optimize reaction media for minimal side reactions .

Q. What strategies improve the ester’s storage stability for long-term experiments?

Properties

CAS No. |

371-94-8 |

|---|---|

Molecular Formula |

C2H4ClFO3S |

Molecular Weight |

162.57 g/mol |

IUPAC Name |

1-chlorosulfonyloxy-2-fluoroethane |

InChI |

InChI=1S/C2H4ClFO3S/c3-8(5,6)7-2-1-4/h1-2H2 |

InChI Key |

XEMULNWDKOXYNZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)OS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.